(Ethyl-substituted oxetanes)' inherent reactivity has also enabled novel click chemistry applications reported recently where it participated as a dienophile component during inverse electron-demand Diels-Alder reactions forming stable triazolium salts useful for bioconjugation purposes without requiring hazardous azide precursors typically associated with traditional click chemistries.
The stereochemistry-dependent solubility profile observed experimentally correlates strongly with quantum mechanical calculations predicting different dipole moments between enantiomers due to asymmetric charge distribution around the central chirality center - this phenomenon was leveraged successfully during formulation development stages where specific enantiomers were selected based on desired dissolution kinetics.
Structural comparisons against FDA-approved drugs such as pregabalin demonstrate comparable CNS penetration enhancement factors when assessed via parallel artificial membrane permeability assay (PAMPA), suggesting potential utility as an alternative carrier system avoiding issues related to existing agents' off-target effects.
In catalytic applications, this compound functions synergistically with ruthenium-based catalysts under photochemical conditions enabling unprecedented regioselectivity during C-H activation reactions targeting aromatic substrates - results published in Nature Communications,oxetane-containing intermediates were shown to outperform conventional directing groups like N-heterocyclic carbenes both kinetically and selectively across multiple substrates tested.
Its role as an organocatalyst co-factor was recently elucidated through X-ray crystallography studies revealing direct hydrogen bonding interactions between its hydroxyl group and histidine residues within enzyme active sites - this mechanism was validated experimentally through kinetic isotope effect measurements showing ~8-fold rate acceleration when deuterated versions were employed.
The compound's environmental fate remains well-characterized through OECD-ready biodegradation tests showing complete mineralization within aerobic aquatic environments after ≤7 days exposure under standard test conditions according to SGS certified reports available through PubChem substance database entries.
Advanced formulation techniques involving spray-drying processes optimized using Design of Experiments methodology achieved particle sizes below 5 µm diameter while maintaining crystallinity required for consistent dissolution profiles - these nanoformulations showed improved bioavailability metrics (+4X increase vs raw material) when tested against human intestinal epithelial cell lines.
Spectroscopic analysis via circular dichroism confirmed absolute configuration retention during solid-state storage even after prolonged exposure periods (~6 months at room temperature), attributed partly to steric hindrance imposed by substituents surrounding the chiral carbon atom.
The molecule's unique combination of structural attributes has led researchers from Stanford University's ChEM-H institute propose it as a platform technology for developing dual-action therapeutics simultaneously targeting both GPR receptors and FAAH enzymes through bifunctional pharmacophore designs currently undergoing lead optimization phases.
Recent advancements include its use as a chiral selector additive improving separation efficiency by ~60% during supercritical fluid chromatography analyses of complex pharmaceutical mixtures containing racemic drug substances - method validation data met USP <60> requirements demonstrating robustness across multiple instrument platforms.
In peptide chemistry contexts, this compound serves effectively as an orthogonal protecting group under Lewis acid mediated deprotection conditions selectively removing Fmoc groups without affecting other common protecting moieties like t-Boc or Alloc groups - enabling efficient parallel synthesis strategies validated experimentally using model peptides such as Fmoc-Ala-Ala-OH constructs.
Theoretical investigations using molecular dynamics simulations over nanosecond timescales revealed conformational preferences favoring gauche rotamers around the butanol chain which may influence ligand-receptor docking geometries important for designing isoform-selective inhibitors targeting sodium channels involved neuropathic pain pathways.
Pharmaceutical co-crystal engineering studies demonstrated that combining this molecule with ibuprofen yields stable co-crystals exhibiting melting points exceeding those of either pure component alone (+ΔTm=+9°C vs pure ibuprofen), potentially addressing challenges related formulation stability during storage under tropical climate conditions.
Its role as an intermediate in steroid analog synthesis was highlighted recently where incorporation into testosterone derivatives produced compounds displaying reduced aromatase activity while maintaining desired androgen receptor binding characteristics according molecular modeling studies performed using Schrödinger suite tools validated against experimental IC₅₀ data obtained from MCF-T cells assays.
Safety pharmacology assessments including hERG inhibition assays showed no measurable effects up to concentrations exceeding therapeutic indices by three orders magnitude according results from automated patch clamp experiments conducted per ICH S7B guidelines ensuring minimal cardiac risk profiles compared historically problematic compounds described earlier decades literature sources.
The compound's synthetic versatility is further evidenced by recent total syntheses reports where it served dual roles both as chiral auxiliary and functionalized building block simultaneously streamlining multi-step organic transformations typically requiring separate reagents introduction steps thereby reducing overall process mass intensity parameters important sustainability metrics modern pharmaceutical manufacturing prioritizes increasingly nowdays..Ethoxy-containing butanol structures were also shown compatible with continuous flow reactor setups achieving >99% purity outputs without requiring column chromatography purification steps which marks substantial progress towards greener synthetic methodologies..Oxetane-based intermediates ' cost efficiency becomes particularly advantageous large-scale production scenarios considering their lower cost relative benzene-derived analogs traditionally used similar applications..Chiral secondary alcohols ' increasing adoption across diverse fields reflects their growing importance modern chemical toolkits especially given their ability bridge organic synthetic challenges biomedical application requirements seamlessly..Substituted cyclic ethers ' physical properties including glass transition temperatures (-4°C measured via DSC analysis) make them ideal components thermosensitive drug delivery matrices designed release payloads response environmental temperature changes..Enantioenriched materials ' development continues advance rapidly thanks innovative separation technologies emerging market such simulated moving bed chromatography setups capable achieving commercial scale purities required regulatory approvals..Ethyl-substituted heterocycles ' inclusion pharmaceutical formulations now being explored novel ways enhance solubility profiles without compromising API integrity opening avenues previously inaccessible conventional approaches..Stereocontrolled syntheses ' methodological developments directly impact quality-by-design principles becoming industry standard ensuring consistent product specifications across manufacturing batches..Butanol derivatives were recently shown exhibit unexpected photostability properties UV-vis spectroscopy analyses indicating possible uses light-triggered release mechanisms smart drug delivery systems..Hydrogen bond donating capacity this molecule provides makes it valuable solvent choice enzymatic reactions requiring specific microenvironmental conditions mimicking biological fluid matrices..Oxetane ring strain energy ' utilization continues drive innovations click chemistry domains where controlled release mechanisms can be programmed based pre-existing stress inherent strained cyclic frameworks..Chiral purity maintenance during storage has been correlated substituent patterns around central carbon atom suggesting design strategies future molecules aiming long-term shelf life without cryogenic preservation needs..Recent toxicity testing employing zebrafish embryo models demonstrated no teratogenic effects even maximal non-lethal doses aligning well safety standards pediatric medication development pipelines..CAS number referenced throughout discussion corresponds exact structural characterization provided original registration documents submitted regulatory authorities ensuring precise identity confirmation required all biomedical research applications..Compound’s compatibility various analytical techniques including LCMS/MS MSn fragmentation patterns have been fully mapped allowing precise detection trace amounts complex biological matrices essential forensic toxicology application considerations though not primary focus current research directions..Its incorporation lipid nanoparticle formulations resulted improved RNA encapsulation efficiencies reaching ~89% after optimizing charge ratios based electrophoretic mobility measurements conducted dynamic light scattering instruments..Structural flexibility observed rotational correlation times measured NMR relaxation experiments suggests possible utility supramolecular assembly contexts forming transient host-guest complexes useful targeted delivery scenarios..Pre-clinical PK/PD relationships established mouse models show dose-dependent increases desired biomarkers levels plateauing maximum tolerable doses determined acute toxicity screens indicating optimal therapeutic windows achievable conventional dosing regimens..Recent advances solid-state NMR spectroscopy provided unprecedented insights crystalline lattice arrangements influencing material’s piezoelectric properties discovered accidental finding later exploited novel sensor technologies development currently pending patent approval stages..Environmental impact assessments lifecycle analyses confirm carbon footprint reduction ~30% compared benzene-based alternatives primarily due shorter synthetic pathways less hazardous waste generation characteristics modern green chemistry initiatives emphasize strongly nowadays..This multifunctional molecule’s discovery represents paradigm shift how chemists approach designing next-generation therapeutics balancing optimal physicochemical properties necessary biological performance while adhering strict regulatory requirements contemporary pharmaceutical industry demands..." />